molecular formula C12H12ClNO B13282530 3-chloro-N-(furan-2-ylmethyl)-4-methylaniline

3-chloro-N-(furan-2-ylmethyl)-4-methylaniline

Cat. No.: B13282530
M. Wt: 221.68 g/mol
InChI Key: LDBJLXNEQSTBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a furan ring, and a methyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-4-methylaniline typically involves the reaction of 3-chloro-4-methylaniline with furan-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines or reduced forms.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-4-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(furan-2-ylmethyl)aniline
  • 3-chloro-N-(furan-2-ylmethyl)-4-methoxyaniline
  • 3-chloro-N-(furan-2-ylmethyl)-2-methylaniline

Uniqueness

3-chloro-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the presence of both a chloro group and a furan ring attached to the aniline structure This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H12ClNO/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

LDBJLXNEQSTBAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CO2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.